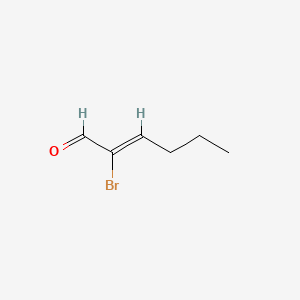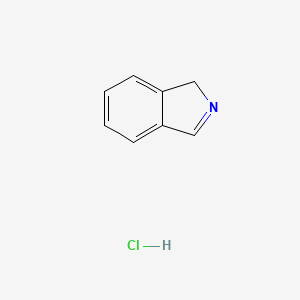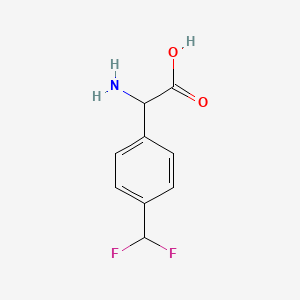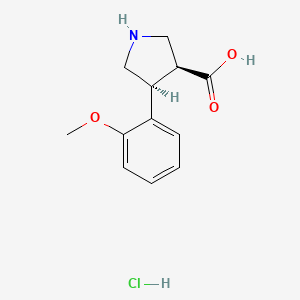![molecular formula C13H17Cl2NO2S B13357851 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13357851.png)
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group attached to a dichloromethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 2-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of sulfonamides or sulfonates.
Applications De Recherche Scientifique
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dichloromethylphenyl moiety may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
- 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine
- 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole
Comparison: 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Propriétés
Formule moléculaire |
C13H17Cl2NO2S |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-9-5-3-4-8-16(9)19(17,18)12-7-6-11(14)10(2)13(12)15/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
GCLJNWOEFDDPQT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate](/img/structure/B13357790.png)

![3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13357802.png)
![(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)

![2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13357821.png)

![6-(3,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357832.png)
![Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357837.png)
